molecular formula C8H16ClNO2S B14128669 (R)-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride

(R)-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride

Katalognummer: B14128669
Molekulargewicht: 225.74 g/mol
InChI-Schlüssel: SYFCERDEYBIJPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes a cyclopropylmethyl thioether group, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride typically involves multiple steps. One common method includes the use of homocysteine as a starting material, which undergoes a series of reactions including alkylation, cyclization, and esterification to form the desired product . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Wissenschaftliche Forschungsanwendungen

®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of ®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets ®-methyl 2-amino-3-((cyclopropylmethyl)thio)propanoate hydrochloride apart is its unique combination of a chiral center, a cyclopropylmethyl thioether group, and an amino acid ester structure. This combination provides distinct reactivity and potential for diverse applications in various fields .

Eigenschaften

Molekularformel

C8H16ClNO2S

Molekulargewicht

225.74 g/mol

IUPAC-Name

methyl 2-amino-3-(cyclopropylmethylsulfanyl)propanoate;hydrochloride

InChI

InChI=1S/C8H15NO2S.ClH/c1-11-8(10)7(9)5-12-4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H

InChI-Schlüssel

SYFCERDEYBIJPB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(CSCC1CC1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.